An In-Depth Technical Guide to 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (CAS 1190316-82-5)
An In-Depth Technical Guide to 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (CAS 1190316-82-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 7-Azaindole Scaffold
5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol is a halogenated derivative of the 1H-pyrrolo[2,3-b]pyridine heterocyclic system, commonly known as 7-azaindole. This core structure is of significant interest in medicinal chemistry as it is a bioisostere of indole and purine, allowing it to interact with a wide range of biological targets. The 7-azaindole scaffold is a key component in numerous biologically active compounds, including approved drugs and clinical candidates.[1] Its unique arrangement of hydrogen bond donors and acceptors makes it a privileged scaffold for the design of kinase inhibitors.[2]
The introduction of a bromine atom at the 5-position and a hydroxyl group at the 6-position of the 7-azaindole core in 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol creates a unique electronic and steric profile. These modifications can significantly influence the compound's binding affinity to target proteins, its metabolic stability, and its overall pharmacokinetic properties. While specific data for CAS 1190316-82-5 is limited in publicly accessible literature, this guide will provide a comprehensive overview based on the established chemistry and biology of the 7-azaindole class of molecules.
Physicochemical Properties
Detailed experimental data for 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol is not widely available. However, based on the known properties of related compounds such as 5-bromo-1H-pyrrolo[2,3-b]pyridine, the following properties can be anticipated.
| Property | Predicted Value | Reference |
| Molecular Formula | C₇H₅BrN₂O | Inferred |
| Molecular Weight | 213.03 g/mol | Inferred |
| Appearance | Likely a solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | Inferred |
| pKa | The hydroxyl group would be weakly acidic, and the pyridine nitrogen would be weakly basic. | Inferred |
Synthesis and Chemical Reactivity
While a specific, validated synthesis for 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol is not detailed in the available literature, a plausible synthetic route can be devised based on established organic chemistry principles and published syntheses of similar 7-azaindole derivatives.
A potential synthetic pathway could start from a suitable pyridine precursor, followed by the construction of the fused pyrrole ring, and subsequent bromination and hydroxylation. The following diagram outlines a conceptual synthetic workflow.
Caption: A conceptual workflow for the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol.
Detailed Experimental Protocol (Proposed)
The following is a proposed, non-validated protocol for the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol. This protocol is for informational purposes and requires optimization and validation.
Step 1: Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine
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To a solution of 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 5-bromo-1H-pyrrolo[2,3-b]pyridine.
Step 2: Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol
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Protect the pyrrole nitrogen of 5-bromo-1H-pyrrolo[2,3-b]pyridine with a suitable protecting group (e.g., tert-butyloxycarbonyl (Boc) or triisopropylsilyl (TIPS)).
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Dissolve the N-protected 5-bromo-7-azaindole in an appropriate solvent like tetrahydrofuran (THF).
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Cool the solution to -78 °C and add a strong base such as n-butyllithium to deprotonate the 6-position.
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Quench the lithiated intermediate with an electrophilic oxygen source, such as trimethyl borate followed by oxidation with hydrogen peroxide, or with a peroxy acid like m-CPBA.
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Work up the reaction and deprotect the pyrrole nitrogen to yield the final product, 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol.
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Purify the final compound by recrystallization or column chromatography.
Potential Biological Activity and Applications
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in the development of protein kinase inhibitors.[3][4] Many compounds containing this core structure have shown potent inhibitory activity against a variety of kinases involved in cancer and inflammatory diseases. The bromine atom at the 5-position can form halogen bonds with the target protein, potentially enhancing binding affinity and selectivity. The hydroxyl group at the 6-position can act as a hydrogen bond donor or acceptor, further contributing to target engagement.
Given this background, 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol is a promising candidate for screening as a kinase inhibitor. Potential kinase targets could include, but are not limited to, Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and TRAF2- and NCK-interacting kinase (TNIK).[2][3][4]
Caption: A diagram illustrating the potential mechanism of action of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol as a kinase inhibitor.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the kinase inhibitory activity of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol.
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Reagents and Materials:
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Recombinant human kinase of interest.
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Substrate peptide or protein for the kinase.
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ATP (Adenosine triphosphate).
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Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
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5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol stock solution in DMSO.
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Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
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384-well assay plates.
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Procedure:
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Prepare serial dilutions of 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol in assay buffer containing a constant concentration of DMSO.
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Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
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Add the kinase and substrate solution to each well and incubate for a predetermined time at room temperature to allow for compound-kinase interaction.
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Initiate the kinase reaction by adding ATP to each well.
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Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified duration (e.g., 60 minutes).
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Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring luminescence or fluorescence.
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Calculate the percent inhibition for each compound concentration relative to the vehicle control.
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Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
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Conclusion
5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol represents a promising, yet underexplored, molecule within the medicinally important 7-azaindole class of compounds. Its structure suggests a high potential for biological activity, particularly as a kinase inhibitor. This guide provides a foundational understanding of its properties, a plausible synthetic strategy, and a framework for its biological evaluation. Further research is warranted to synthesize this compound, characterize its physicochemical properties, and explore its therapeutic potential in various disease models.
References
(Please note: As specific literature for CAS 1190316-82-5 is scarce, this list includes references for the 7-azaindole scaffold and related compounds to provide a comprehensive background.)
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Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters, 33, 127749. [Link]
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Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (n.d.). ScienceDirect. [Link]
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Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. (n.d.). Scilit. [Link]
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5-bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). PubChem. [Link]
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Synthetic process of 5-bromo-7-azaindole. (2015, March 4). Patsnap. [Link]
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Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. (2015). Chemical and Pharmaceutical Bulletin, 63(5), 341-353. [Link]
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(PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. (2013). ResearchGate. [Link]
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Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. (2025, August 6). ResearchGate. [Link]
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Patents & Products. (n.d.). Garg Lab - UCLA. [Link]
- Cycloaliphatic-based epoxy adhesive composition. (n.d.).
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5-Bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). Oakwood Chemical. [Link]
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Patents Assigned to BENSHOT, LLC. (n.d.). Justia Patents. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. [Link]
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Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025, April 12). MDPI. [Link]
- Preparation method of 5-hydroxy-7-azaindole. (n.d.).
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Synthesis and Biological Evaluation of a New Biphenyl-Based Organogold(III) Complex with In Vitro and In Vivo Anticancer Activity. (2025, January 23). PubMed. [Link]
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SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica. [Link]
- Synthetic method of 5-bromo-7-azaindole. (n.d.).
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Chemoenzymatic synthesis and biological evaluation of ganglioside GM3 and lyso-GM3 as potential agents for cancer therapy. (2021, September 3). PubMed. [Link]
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Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. (2025, June 16). MDPI. [Link]
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Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024, June 19). MDPI. [Link]
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Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities. (n.d.). RSC Publishing. [Link]
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Patent Public Search. (n.d.). USPTO. [Link]
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Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019, September 16). Juniper Publishers. [Link]
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Design, Synthesis, and In Vitro Enzymatic Evaluation of Novel Flavone Derivatives as Dual COX-2/5-LOX Inhibitors Supported by Molecular Docking and ADMET Analysis. (2026, February 25). MDPI. [Link]
